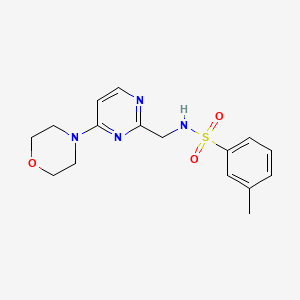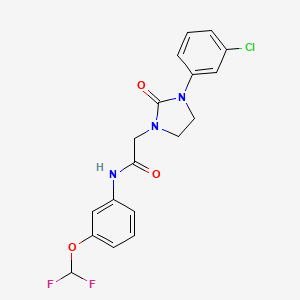
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-(difluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain an imidazolidinone group, a chlorophenyl group, and a difluoromethoxyphenyl group. These functional groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the imidazolidinone group might make the compound a good nucleophile, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through a series of laboratory tests .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Evaluation of Antibacterial Agents : Research indicates the synthesis of novel thiazolidinone and acetidinone derivatives showing significant antimicrobial activity against various micro-organisms, suggesting potential applications of related compounds in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009).
- Antifungal Agent Development : Studies on the synthesis of thiazolidinone derivatives demonstrate potent antibacterial and antifungal activities, pointing towards their use in creating effective antifungal agents (Kumar et al., 2012).
Antitumor Activity
- Evaluation of Antitumor Agents : The synthesis of benzothiazole derivatives bearing different heterocyclic rings and their screening for antitumor activity provides a foundation for investigating similar compounds in cancer research, highlighting the role of chemical synthesis in identifying new therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Design
- Molecular Docking Studies : Research on the design and synthesis of indole acetamide derivatives, including molecular docking analysis for anti-inflammatory applications, showcases the utility of computational methods in drug discovery, particularly in identifying and optimizing compounds for specific therapeutic targets (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety, which is present in this compound, are known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, optimizing its synthesis, or studying its behavior under different conditions .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O3/c19-12-3-1-5-14(9-12)24-8-7-23(18(24)26)11-16(25)22-13-4-2-6-15(10-13)27-17(20)21/h1-6,9-10,17H,7-8,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGPKWVKXFTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

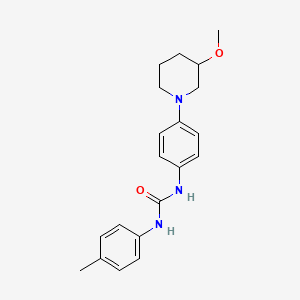
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
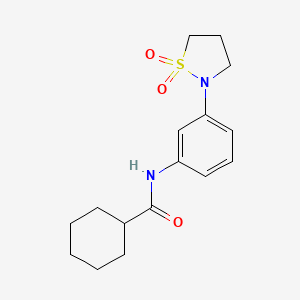
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)
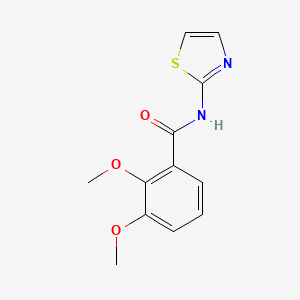
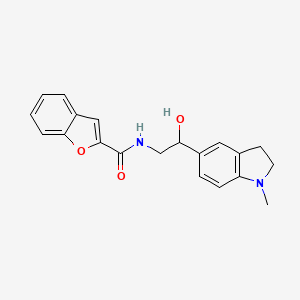
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)
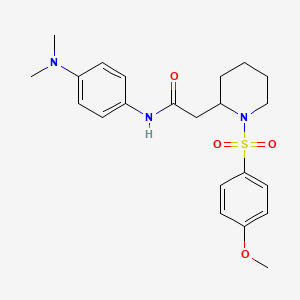
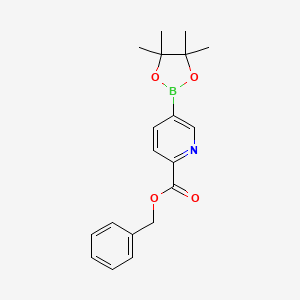
![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
